(+)-Nipecotic acid

GABA uptake inhibition enantiomer potency comparison rat brain slices

Select (S)-(+)-nipecotic acid (CAS 59045-82-8) for stereoselective neuroscience research. This enantiomer exhibits 26-fold lower GABA uptake inhibitory potency than its (R)-counterpart, serving as an essential negative control or chiral building block for SAR campaigns. Its zwitterionic nature ensures reliable activity in cell-based assays and synaptosomal preparations where BBB penetration is not required.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 59045-82-8
Cat. No. B1678938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Nipecotic acid
CAS59045-82-8
SynonymsNipecotic acid, S(+)-;  J423.228C;  L-beta-Homoproline;  S(+)-nipecotic acid;  (S)-Nipecotic acid; 
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
InChIKeyXJLSEXAGTJCILF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-Nipecotic Acid (CAS 59045-82-8) – Understanding Its Role as a Chiral GABA Transporter Inhibitor


(+)-Nipecotic acid (CAS 59045-82-8), the (S)-enantiomer of 3-piperidinecarboxylic acid, is a specific inhibitor of gamma-aminobutyric acid (GABA) transport and uptake that activates GABAA receptors and elevates endogenous GABA concentrations . As a chiral amino acid analog, it serves as a key pharmacological tool in neuroscience research and as a versatile scaffold for medicinal chemistry efforts targeting neurological disorders characterized by GABAergic dysfunction [1]. Unlike its (R)-enantiomer, (+)-nipecotic acid demonstrates substantially lower potency as a GABA uptake inhibitor, establishing a clear pharmacological differentiation that is critical for proper experimental design and chiral building block selection in drug discovery programs [2].

Why Generic Substitution Fails: Critical Differentiators of (+)-Nipecotic Acid (CAS 59045-82-8) in Experimental and Synthetic Applications


Substituting (+)-nipecotic acid with its racemic mixture, the (R)-enantiomer, or alternative GABA transporter inhibitors without careful evaluation can fundamentally compromise research outcomes and synthetic pathways. The two enantiomers of nipecotic acid exhibit a 26-fold difference in GABA uptake inhibitory potency and distinct selectivity profiles [1]. Furthermore, lipophilic derivatives of nipecotic acid such as tiagabine demonstrate approximately 337-fold higher potency at human GAT-1 than the parent (+)-nipecotic acid scaffold [2]. Additionally, the hydrophilic, zwitterionic nature of (+)-nipecotic acid severely limits its blood-brain barrier penetration compared to lipophilic prodrug derivatives [3]. These stark pharmacological and pharmacokinetic disparities underscore why generic substitution based solely on structural similarity will yield misleading experimental results, confounded SAR interpretations, and failed synthetic campaigns. The evidence below provides precise quantitative benchmarks to inform rigorous compound selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: Procurement Benchmarks for (+)-Nipecotic Acid (CAS 59045-82-8)


Chiral Enantiomer Differentiation: Quantifying the 26-Fold Potency Gap Between (-)- and (+)-Nipecotic Acid in GABA Uptake Inhibition

In a direct head-to-head comparison using rat brain slices, R(-)-nipecotic acid demonstrated substantially higher potency as an inhibitor of GABA uptake compared to S(+)-nipecotic acid ((+)-nipecotic acid). Kinetic analysis revealed that (-)-nipecotic acid has an affinity for the GABA carrier approximately 5 times higher than (+)-nipecotic acid based on apparent slope inhibition constants [1]. When assessed as inhibitors of GABA uptake, (-)-nipecotic acid was an order of magnitude more potent as an inhibitor of GABA uptake than as an inhibitor of β-alanine uptake, whereas (+)-nipecotic acid was less selective [1].

GABA uptake inhibition enantiomer potency comparison rat brain slices

Comparative Potency Against Marketed GAT-1 Inhibitor Tiagabine: Evaluating (+)-Nipecotic Acid as a Baseline Scaffold

Cross-study comparison reveals a substantial potency differential between (+)-nipecotic acid and clinically relevant GAT-1 inhibitors derived from the (R)-nipecotic acid scaffold. The most potent inhibitors of cloned human GAT-1, NNC-711 and tiagabine, exhibit IC50 values of 0.04 μM and 0.07 μM respectively [1]. In contrast, the racemic mixture of nipecotic acid demonstrates an IC50 of 8 μM at hGAT-1, while (+)-nipecotic acid exhibits even weaker potency given its identification as the less active enantiomer [2]. The structure-activity relationship literature confirms clear superiority of the R-configuration for GAT-1 inhibition, with compounds containing S-nipecotic acid ((+)-nipecotic acid) showing consistently lower potency [2].

GAT-1 inhibition tiagabine comparison human cloned transporter

Blood-Brain Barrier Penetration Limitation: Why (+)-Nipecotic Acid Cannot Be Directly Used for In Vivo CNS Studies

Due to its hydrophilic and zwitterionic nature, (+)-nipecotic acid cannot readily cross the blood-brain barrier (BBB) following systemic administration [1]. This property stands in stark contrast to lipophilic nipecotic acid derivatives and marketed drugs like tiagabine, which were specifically engineered to overcome this barrier. Prodrug strategies have been developed to address this limitation, including L-carnitine conjugates and LAT1-knotted prodrugs designed to utilize carrier-mediated transport for enhanced BBB permeation [2][3]. The parent compound's inability to penetrate the BBB is a critical differentiator that determines its appropriate use case: it is suitable for in vitro assays and as a synthetic precursor, but not for systemic in vivo CNS pharmacology studies without prodrug modification.

blood-brain barrier prodrug design CNS penetration

Scaffold Versatility for Derivative Synthesis: (+)-Nipecotic Acid as a Chiral Building Block for Novel GABA Uptake Inhibitors

The (S)-configured nipecotic acid scaffold serves as a versatile chiral building block for the synthesis of novel GABA uptake inhibitors, with structure-activity relationship (SAR) studies demonstrating that N-substitution with various lipophilic domains can dramatically enhance potency and modulate transporter subtype selectivity [1]. Recent medicinal chemistry efforts have produced nipecotic acid derivatives with allenic spacers that exhibit pIC50 values of 6.78±0.08 at mGAT1 and pKi values of 7.10±0.12 [2]. The SAR literature confirms that the presence of phenyl groups in the lipophilic domain and ester functionality on the nipecotic acid core generally enhance inhibitory activity across multiple GAT subtypes [3]. This establishes (+)-nipecotic acid as a foundational scaffold where the unsubstituted compound provides a baseline activity level against which derivatization gains can be quantified.

chiral building block medicinal chemistry GABA transporter modulators

Recommended Procurement and Application Scenarios for (+)-Nipecotic Acid (CAS 59045-82-8) Based on Differentiating Evidence


In Vitro GABA Uptake Assays Requiring a Less Potent Enantiomer Control

Procure (+)-nipecotic acid when your experimental design requires a less potent GABA uptake inhibitor to serve as a negative control or to establish a potency gradient. Given the 26-fold lower potency of the (+)-enantiomer compared to the (-)-enantiomer for GABA uptake inhibition in rat brain slices [1], (+)-nipecotic acid provides a pharmacologically distinct comparator that helps validate assay sensitivity and confirm stereoselective effects. This is particularly valuable in studies investigating the stereochemical requirements of GABA transporter binding where the weaker enantiomer serves as a reference point for structure-activity relationship interpretation.

Medicinal Chemistry Programs Requiring the (S)-Configured Nipecotic Acid Scaffold for Derivative Synthesis

Procure (+)-nipecotic acid as a chiral building block when your synthetic program specifically requires the (S)-enantiomer of 3-piperidinecarboxylic acid as a starting material for derivative synthesis. The unsubstituted scaffold provides a baseline activity profile (IC50 >8 μM at hGAT-1) against which potency gains from N-substitution can be measured, with literature precedent demonstrating >48-fold potency enhancement achievable through lipophilic domain attachment [2]. This procurement scenario is appropriate for SAR studies, lead optimization campaigns, and the synthesis of novel GABA transporter modulators where stereochemical configuration is critical for downstream biological activity.

In Vitro Pharmacology Studies Where Blood-Brain Barrier Penetration Is Not Required

Procure (+)-nipecotic acid for in vitro experimental systems where direct compound access to the target is assured, including cell-based GABA uptake assays, synaptosomal preparations, and brain slice electrophysiology with direct bath application. The compound's inability to cross the blood-brain barrier is irrelevant in these ex vivo or in vitro contexts [3]. This application is appropriate for target validation studies, mechanism-of-action investigations, and comparative pharmacology experiments where the objective is to characterize GABA transporter function or to benchmark novel derivatives against the parent scaffold.

Chiral Chromatography and Analytical Method Development Requiring Authentic Enantiomer Standards

Procure (+)-nipecotic acid as an authentic analytical standard when developing chiral separation methods, enantiomeric excess determination assays, or quality control protocols for synthetic derivatives. The distinct chiral identity of (+)-nipecotic acid makes it an essential reference material for validating chromatographic resolution of nipecotic acid enantiomers and for quantifying optical purity in asymmetric synthetic routes [4]. This application is critical for pharmaceutical development programs where enantiomeric purity specifications must be rigorously verified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Nipecotic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.